tert-Butyl (3-(hydroxymethyl)tetrahydrothiophen-3-yl)carbamate
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Overview
Description
tert-Butyl (3-(hydroxymethyl)tetrahydrothiophen-3-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(hydroxymethyl)tetrahydrothiophen-3-yl)carbamate typically involves the reaction of a suitable thiophene derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(hydroxymethyl)tetrahydrothiophen-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3-(hydroxymethyl)tetrahydrothiophen-3-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It may exhibit biological activity that can be harnessed for therapeutic purposes.
Medicine
In medicinal chemistry, this compound is investigated for its potential use in drug development. It may serve as a lead compound for the design of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(hydroxymethyl)tetrahydrothiophen-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
- tert-Butyl (3-(hydroxymethyl)-4-methylphenyl)carbamate
- tert-Butyl 3-hydroxypropionate
Uniqueness
tert-Butyl (3-(hydroxymethyl)tetrahydrothiophen-3-yl)carbamate is unique due to the presence of the tetrahydrothiophene ring, which imparts distinct chemical and biological properties
Biological Activity
tert-Butyl (3-(hydroxymethyl)tetrahydrothiophen-3-yl)carbamate is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features, including a hydroxymethyl group and a tetrahydrothiophene ring. This article reviews its biological activity, potential applications, and relevant research findings.
Chemical Characteristics
- Molecular Formula : C10H19NO4
- Molecular Weight : 217.26 g/mol
- CAS Number : 1801627-57-5
The compound is characterized by its carbamate functional group, which is known for enhancing the solubility and bioavailability of various bioactive molecules.
Potential Biological Activities
- Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Properties : The presence of hydroxymethyl groups may enhance the compound's interaction with biological targets involved in inflammatory pathways.
- Cytotoxicity : Preliminary studies suggest that derivatives of tetrahydrothiophene can exhibit cytotoxic effects on cancer cell lines, warranting further investigation into this compound's potential in oncology.
Case Studies
- Synthesis and Characterization : Research has shown that the synthesis of this compound can be achieved through various methods involving protecting group strategies to ensure high yields and purity .
- Interaction Studies : Interaction studies are crucial for understanding the reactivity and potential biological effects of this compound. These studies may include assessing its binding affinity to specific enzymes or receptors involved in disease processes.
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds highlights the importance of structural modifications on biological activity:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate | C10H19NO4 | Oxolane ring | Antimicrobial activity |
tert-butyl N-[2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate | C10H19NO4 | Different stereochemistry | Potential anticancer effects |
1-tert-butoxycarbonylamino-tetrahydrofuran | C10H19NO4 | Related structure without hydroxymethyl group | Cytotoxicity against cancer cells |
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)thiolan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c1-9(2,3)14-8(13)11-10(6-12)4-5-15-7-10/h12H,4-7H2,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBLHBJKTIBAMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCSC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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